3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method includes the use of molecular iodine (I2) for oxidative annulations of readily available substrates . Another approach involves the oxidation of an acetyl pyrazole with sodium hypochlorite (NaOCl), which is practical and cost-effective for large-scale production .
Industrial Production Methods
For industrial production, the phase-transfer catalysis method using this compound as a catalyst has been developed. This method ensures high purity and efficiency, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like NaOCl.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH4).
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) is used under mild conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-A]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Exhibits potential as a fluorescent probe for imaging applications.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-A]pyrimidine: Shares a similar core structure but differs in its chemical properties and applications.
Imidazo[1,2-A]pyridine: Another closely related compound with distinct functionalization patterns and biological activities.
Uniqueness
3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid stands out due to its difluoromethyl group, which enhances its stability and reactivity. This unique feature makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H6F2N2O2 |
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Molecular Weight |
212.15 g/mol |
IUPAC Name |
3-(difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H6F2N2O2/c10-7(11)8-12-6(9(14)15)5-3-1-2-4-13(5)8/h1-4,7H,(H,14,15) |
InChI Key |
KMIGNTUMRCXVQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(F)F)C(=O)O |
Origin of Product |
United States |
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